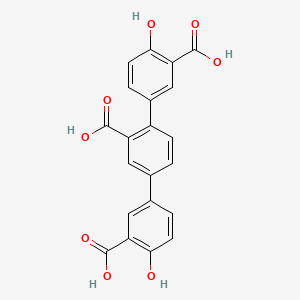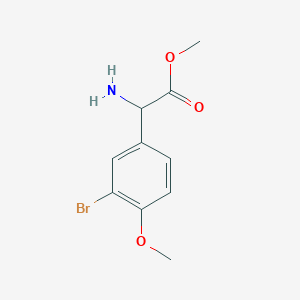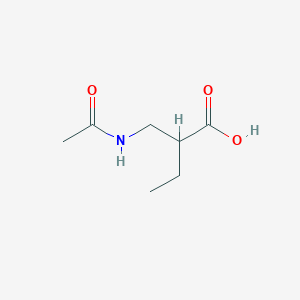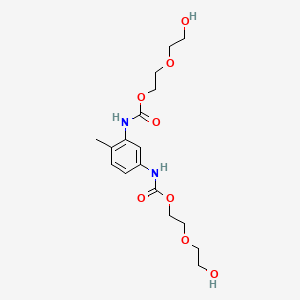![molecular formula C21H37GdN4O15 B13642872 gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate is a complex compound that involves gadolinium, a rare earth metal. This compound is known for its unique properties and applications, particularly in the field of medical imaging and diagnostics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate involves multiple steps. The process typically starts with the preparation of the ligand, which is then complexed with gadolinium ions under controlled conditions. The reaction conditions often include specific pH levels, temperatures, and the use of solvents to ensure the proper formation of the complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated systems that ensure consistency and purity. The process involves the use of high-purity reagents and stringent quality control measures to produce the compound in large quantities.
化学反応の分析
Types of Reactions
Gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gadolinium.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to control the pH. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of gadolinium oxides, while substitution reactions can result in the formation of new gadolinium complexes with different ligands.
科学的研究の応用
Gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions and processes.
Biology: The compound is used in biological studies to understand the interactions of gadolinium with biological molecules.
Medicine: One of the most significant applications is in magnetic resonance imaging (MRI) as a contrast agent. The compound enhances the quality of MRI images, making it easier to diagnose medical conditions.
Industry: It is used in the manufacturing of specialized materials and devices that require the unique properties of gadolinium.
作用機序
The mechanism of action of gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate involves its interaction with molecular targets in the body. In the case of MRI, the compound interacts with water molecules in the body, altering their magnetic properties and enhancing the contrast of the images. The pathways involved include the relaxation of protons in water molecules, which is detected by the MRI scanner.
類似化合物との比較
Similar Compounds
Gadolinium(III) chloride: Another gadolinium compound used in various applications.
Gadolinium(III) oxide: Used in the manufacturing of phosphors and other materials.
Gadolinium(III) nitrate: Used in research and industrial applications.
Uniqueness
What sets gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate apart is its specific structure and properties that make it particularly effective as an MRI contrast agent. Its ability to enhance image quality without causing significant side effects makes it a preferred choice in medical diagnostics.
特性
分子式 |
C21H37GdN4O15 |
|---|---|
分子量 |
742.8 g/mol |
IUPAC名 |
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-3 |
InChIキー |
LZQIEMULHFPUQY-UHFFFAOYSA-K |
正規SMILES |
CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)
![(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642802.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)
![6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13642810.png)







